![molecular formula C7H16Br2N2 B1406997 (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide CAS No. 150208-84-7](/img/structure/B1406997.png)
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Overview
Description
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic compound that features a unique structural motif known as the diazabicyclo[4.3.0]nonane core.
Preparation Methods
The synthesis of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves multiple steps. One common method starts with the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form a pyrrolo[3,4-b]pyridine intermediate. This intermediate undergoes catalytic hydrogenation and subsequent reduction to yield the desired diazabicyclo[4.3.0]nonane structure . Industrial production methods often focus on optimizing yield and purity through enantioselective synthesis, using chiral induction reagents such as ®-2-amino-2-phenyl-ethanol .
Chemical Reactions Analysis
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reagents like lithium aluminum hydride (LAH) to remove carbonyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, LAH for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can be compared with other similar compounds, such as:
2,7-Diazaspiro[3.5]nonane: Another sigma receptor ligand with a different core structure but similar biological activity.
Bicyclo[4.3.0]nonene derivatives: These compounds share the bicyclic core but differ in functional groups and specific applications.
The uniqueness of this compound lies in its specific interaction with sigma receptors and its potential for therapeutic applications in neurological disorders .
Properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXMLXRNJGFFT-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
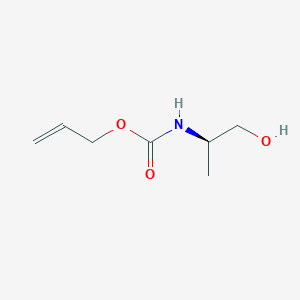
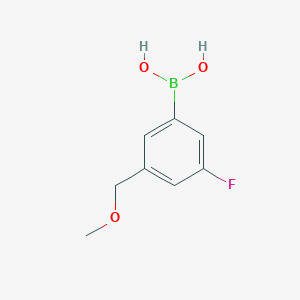


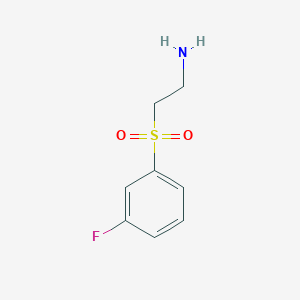
![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

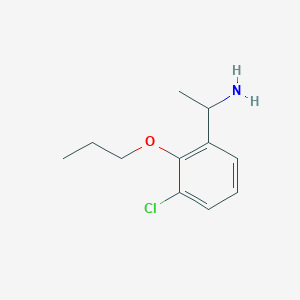

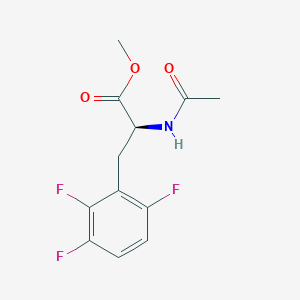
(propan-2-yl)amine](/img/structure/B1406935.png)

